molecular formula C19H12ClN5O2S B12148439 3-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide

3-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide

Cat. No.: B12148439
M. Wt: 409.8 g/mol
InChI Key: AJJJIIXAVZDGHJ-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide is a complex organic compound that features a benzothiazole ring, a pyrazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of appropriate diamines with diketones or diesters.

    Coupling Reactions: The benzothiazole and pyrazine rings are then coupled using a suitable linker, such as a carbonyl group, under specific reaction conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid
  • 3-(1,3-benzothiazol-2-yl)-7-((3-chlorobenzyl)oxy)-2H-chromen-2-one
  • Benzothiazole-2-acetonitrile

Uniqueness

3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide is unique due to its combination of benzothiazole and pyrazine rings, along with the chlorophenyl group. This unique structure imparts specific chemical and physical properties, making it suitable for diverse applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C19H12ClN5O2S

Molecular Weight

409.8 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N'-(2-chlorobenzoyl)pyrazine-2-carbohydrazide

InChI

InChI=1S/C19H12ClN5O2S/c20-12-6-2-1-5-11(12)17(26)24-25-18(27)15-16(22-10-9-21-15)19-23-13-7-3-4-8-14(13)28-19/h1-10H,(H,24,26)(H,25,27)

InChI Key

AJJJIIXAVZDGHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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